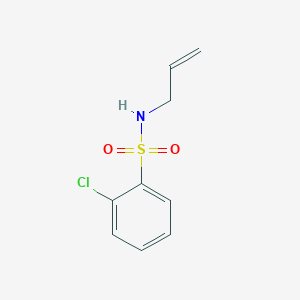
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide, also known as DAPTA, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound is a peptide mimic that has been shown to have high affinity for the CCR5 receptor, which is a key player in the immune response.
科学研究应用
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a tool to study the CCR5 receptor. The CCR5 receptor is a key player in the immune response and is involved in the progression of many diseases, including HIV, cancer, and autoimmune disorders. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have high affinity for the CCR5 receptor and can be used to selectively block its activity. This makes 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide a valuable tool for studying the role of the CCR5 receptor in disease progression and for developing new therapies that target this receptor.
作用机制
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide works by binding to the CCR5 receptor and blocking its activity. This receptor is involved in the immune response and is responsible for recruiting immune cells to sites of inflammation and infection. By blocking the activity of this receptor, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can reduce inflammation and prevent the progression of diseases that involve the immune system.
Biochemical and Physiological Effects:
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide can inhibit the replication of HIV-1 by blocking the CCR5 receptor. This compound has also been shown to reduce inflammation in animal models of autoimmune disease and to inhibit tumor growth in cancer models. These effects are likely due to the ability of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide to block the activity of the CCR5 receptor.
实验室实验的优点和局限性
One of the main advantages of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its high affinity for the CCR5 receptor. This makes it a valuable tool for studying the role of this receptor in disease progression and for developing new therapies that target this receptor. However, one limitation of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are a number of future directions for research on 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. One area of interest is the development of new therapies that target the CCR5 receptor. 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide has shown promise in this area and could be used as a starting point for the development of new drugs. Another area of interest is the study of the role of the CCR5 receptor in other diseases, such as cancer and autoimmune disorders. Finally, there is interest in developing new methods for synthesizing 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide that are more efficient and cost-effective.
合成方法
The synthesis of 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide involves a multi-step process that begins with the reaction of 3,5-diaminobenzoic acid with acetic anhydride to form the corresponding diacetamide. This intermediate is then reacted with 3,3-diphenylpropylamine to form the final product, 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide. This synthesis method has been optimized to yield high purity 3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide with good yields.
属性
IUPAC Name |
3,5-diacetamido-N-(3,3-diphenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c1-18(30)28-23-15-22(16-24(17-23)29-19(2)31)26(32)27-14-13-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,15-17,25H,13-14H2,1-2H3,(H,27,32)(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMIPCSRBTYJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)




![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)
![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)


![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)